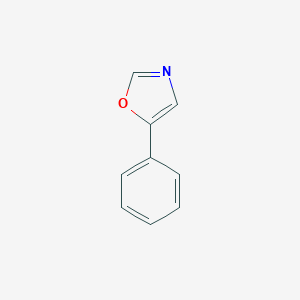

5-Phenyloxazole

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPYPBEGIASEWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343362 | |

| Record name | 5-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-68-4 | |

| Record name | 5-Phenyloxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyloxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyloxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Phenyloxazole and Its Derivatives

Classical and Contemporary Approaches to Oxazole (B20620) Synthesis

The construction of the oxazole ring can be achieved through several named reactions, each with its own set of advantages and substrate scopes. mdpi.comtandfonline.com These methods have been refined over the years to improve yields, expand substrate compatibility, and employ milder reaction conditions.

Van Leusen Oxazole Synthesis and its Advancements

First reported by van Leusen and colleagues in 1972, this reaction has become a widely used method for synthesizing 5-substituted oxazoles from aldehydes. nih.govijpsonline.com The reaction is known for its mild, one-pot nature and the use of tosylmethyl isocyanide (TosMIC) as a key reagent. mdpi.comijpsonline.com

The Van Leusen oxazole synthesis proceeds via a [3+2] cycloaddition mechanism. nih.govmdpi.com The reaction begins with the deprotonation of TosMIC at the α-carbon, which is acidic due to the electron-withdrawing effects of the sulfonyl and isocyanide groups. wikipedia.orgorganic-chemistry.org The resulting anion then attacks the carbonyl carbon of an aldehyde. This is followed by an intramolecular 5-endo-dig cyclization to form a 5-membered oxazoline (B21484) intermediate. wikipedia.orgnrochemistry.com The final step involves the base-promoted elimination of the tosyl group, which is an excellent leaving group, to yield the aromatic oxazole ring. wikipedia.orgorganic-chemistry.org

The scope of the Van Leusen synthesis is broad, accommodating a variety of aldehydes. nih.govmdpi.com Aromatic aldehydes, especially those with electron-withdrawing groups, tend to show higher reactivity. nih.govmdpi.com Advancements in this method have included the use of ionic liquids as solvents and microwave-assisted synthesis to improve yields and efficiency. nih.govmdpi.com

Tosylmethylisocyanide (TosMIC) is a versatile and crucial reagent in the Van Leusen synthesis. nih.govmdpi.com It is a stable, odorless, and colorless solid at room temperature. nih.gov TosMIC functions as a "C2N1" synthon, providing three of the five atoms needed for the oxazole ring. nih.govmdpi.com The unique reactivity of TosMIC stems from its acidic methylene (B1212753) protons, the isocyanide carbon, and the sulfonyl group acting as a good leaving group. nih.govorganic-chemistry.org Derivatives of TosMIC have also been developed and utilized to create a wider range of substituted oxazoles. nih.govmdpi.com For instance, solid-phase versions of TosMIC have been created to simplify product purification. nih.gov

Mechanism and Scope

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic method for preparing oxazoles, first described independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively. ijpsonline.comwikipedia.org This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form the oxazole ring. wikipedia.orgpharmaguideline.com

The reaction is typically catalyzed by a cyclodehydrating agent. wikipedia.org While traditional agents like sulfuric acid, phosphorus pentachloride, and phosphorus oxychloride can lead to lower yields, polyphosphoric acid has been found to be a more effective catalyst, increasing yields to 50-60%. ijpsonline.com The starting 2-acylamino-ketones can be synthesized via methods such as the Dakin-West reaction. wikipedia.org The Robinson-Gabriel synthesis is particularly useful for preparing 2,5-diaryloxazoles. ijpsonline.compharmaguideline.com Modern variations of this synthesis have been developed, including solid-phase synthesis and one-pot procedures that combine the formation of the 2-acylamino-ketone with the cyclodehydration step. wikipedia.orgprezi.com

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis is one of the earliest methods for preparing 2,5-disubstituted oxazoles. ijpsonline.comwikipedia.org The reaction involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid, typically in dry ether. prezi.comwikipedia.org

The mechanism is a type of dehydration reaction. ijpsonline.comwikipedia.org It begins with the reaction of HCl with the cyanohydrin to form an iminochloride intermediate. wikipedia.org This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline intermediate after an SN2 attack and loss of water. wikipedia.org The final step is the elimination of HCl to form the 2,5-disubstituted oxazole product. prezi.com The reactants are usually aromatic, though aliphatic compounds have also been used. prezi.comwikipedia.org This method has been applied in the synthesis of compounds like 2-(4-Bromophenyl)-5-phenyloxazole, although side products can sometimes form. prezi.comwikipedia.org

Bredereck Reaction

The Bredereck reaction offers a pathway to synthesize oxazole derivatives by reacting α-haloketones with amides. ijpsonline.com This method is particularly effective for producing 2,4-disubstituted oxazoles and is considered an efficient and clean process. ijpsonline.com An improvement on this method involves using α-hydroxyketones as the starting material. ijpsonline.com When formamide (B127407) is used as the amide component, it can lead to the formation of unsubstituted oxazoles at the 2-position. slideshare.net

Cycloisomerization Reactions

Cycloisomerization reactions provide an efficient and atom-economical route to oxazole synthesis, typically involving the intramolecular rearrangement of a suitably functionalized acyclic precursor. A prominent example is the cycloisomerization of propargylic amides. ijpsonline.commdpi.com This method leverages the reactivity of the alkyne and amide functionalities to construct the oxazole ring. The reaction can be catalyzed by various transition metals, including gold and zinc, which activate the propargylic system towards nucleophilic attack by the amide oxygen. mdpi.comrsc.org

For instance, N-propargylamides can undergo a tandem cycloisomerization/hydroxyalkylation reaction with trifluoropyruvates in the presence of a Lewis acid catalyst like zinc triflate (Zn(OTf)₂). mdpi.com This process first involves the 5-exo-dig cyclization of the N-propargylamide to form an oxazoline intermediate, which then reacts with the trifluoropyruvate to yield a 5-substituted oxazole containing a trifluoromethyl carbinol unit. mdpi.com The reaction conditions are typically mild, and the method demonstrates good functional group tolerance. mdpi.com

Another approach involves the gold-catalyzed cycloisomerization of propargyl amides. rsc.org JohnPhos-Au-Cl/AgOTf has been shown to be an effective catalytic system for this transformation, leading to the formation of 5-methylen-2-phenyl-4,5-dihydrooxazole from the corresponding propargyl amide. rsc.org These cycloisomerization strategies are valued for their ability to generate polysubstituted oxazoles from readily available starting materials. ijpsonline.com

Erlenmeyer-Plochl Reaction

The Erlenmeyer-Plochl reaction, first described by Friedrich Gustav Carl Emil Erlenmeyer in 1893, is a classical and enduring method for the synthesis of azlactones (oxazolones), which are key intermediates for producing amino acids and other heterocyclic compounds. modernscientificpress.comwikipedia.org The reaction involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde or ketone in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). modernscientificpress.comwikipedia.orgrsc.org

The mechanism proceeds through the initial cyclization of the N-acylglycine to form a 2-substituted-5-oxazolone. This intermediate possesses acidic protons at the C-4 position, which allows it to undergo a Perkin-type condensation with a carbonyl compound to yield a 4-alkylidene or 4-arylidene-2-oxazolin-5-one. modernscientificpress.comrsc.org

A significant application of the Erlenmeyer-Plochl reaction is the synthesis of 4-substituted-2-phenyloxazol-5(4H)-ones. These compounds are valuable precursors and exhibit a range of biological activities. nih.gov The general procedure involves condensing hippuric acid (N-benzoylglycine) with various aldehydes in the presence of acetic anhydride, which acts as both a solvent and a dehydrating agent, and fused sodium acetate as the catalyst. nih.govasianpubs.org

The reaction mixture is typically heated to facilitate the condensation and cyclization, and upon cooling, the desired 4-substituted-2-phenyloxazol-5(4H)-one product often precipitates and can be purified by recrystallization. asianpubs.org A variety of substituted aldehydes can be employed, leading to a diverse library of 4-arylidene-2-phenyloxazol-5(4H)-ones. nih.govturkjps.orgresearchgate.net For example, the reaction of hippuric acid with benzaldehyde (B42025) yields 4-benzylidene-2-phenyloxazol-5(4H)-one. turkjps.org

Table 1: Examples of Synthesized 4-Substituted-2-phenyloxazol-5(4H)-ones via Erlenmeyer-Plochl Reaction

| Starting Aldehyde | Product | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 4-Benzylidene-2-phenyloxazole-5(4H)-one | 75 | turkjps.org |

| 4-Chlorobenzaldehyde | 4-(4-Chlorobenzylidene)-2-phenyloxazole-5(4H)-one | Not Specified | turkjps.org |

| 2,4-Difluorobenzaldehyde | 4-(2,4-Difluorobenzylidene)-2-(4-fluorophenyl)oxazole-5(4H)-one | 13 | turkjps.org |

| 3,4,5-Trimethoxybenzaldehyde | 4-(3,4,5-Trimethoxybenzylidene)-2-phenyloxazol-5(4H)-one | Not Specified | researchgate.net |

This methodology is considered environmentally friendly as it can often be performed without an additional solvent. rsc.org The resulting oxazolone (B7731731) products are versatile intermediates that can be further modified; for instance, they can undergo nucleophilic attack by amines to produce corresponding benzamides. nih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the 5-phenyloxazole scaffold is no exception. Palladium-catalyzed reactions, in particular, have emerged as powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium catalysts are highly versatile and can mediate a wide array of transformations, including C-H activation and cross-coupling reactions, which are instrumental in the synthesis and functionalization of oxazole rings. sioc-journal.cn These methods often offer milder reaction conditions and greater functional group tolerance compared to classical synthetic routes.

Palladium-catalyzed C-H activation is a highly atom-economical strategy for the direct functionalization of arenes and heteroarenes. sioc-journal.cn This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallic reagents. In the context of this compound synthesis, C-H activation can be employed to directly couple phenyl groups or other substituents onto the oxazole core. sioc-journal.cnrsc.org

One notable strategy involves the palladium-catalyzed reaction of simple arenes with functionalized aliphatic nitriles. rsc.org This transformation proceeds through a cascade of C-H activation, carbopalladation, and tandem annulation to assemble the 2,4,5-trisubstituted oxazole skeleton in a single pot. rsc.org Deuterium-labeling studies suggest that the C-H bond cleavage of the arene is likely the rate-determining step in this process. rsc.org This redox-neutral reaction is highly efficient and offers a straightforward route to complex oxazoles from readily available starting materials. rsc.org

Palladium catalysis is also effective in intramolecular C-H heteroarylation to construct fused polycyclic systems containing the oxazole motif, such as oxazolo[4,5-c]quinolines. x-mol.net

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. This reaction typically involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organohalide or triflate in the presence of a palladium catalyst and a base. acs.org

This methodology has been successfully applied to the synthesis of substituted oxazoles, allowing for the introduction of aryl, heteroaryl, or alkyl groups at specific positions on the oxazole ring. acs.orgresearchgate.net For instance, 2-aryl-4-trifloyloxazoles can undergo rapid, microwave-assisted Suzuki coupling with a variety of aryl and heteroaryl boronic acids to yield 2,4-disubstituted oxazoles in good to excellent yields. acs.org Similarly, 4-aryl-2-chlorooxazoles are effective coupling partners. acs.org

A one-pot synthesis of 2,4,5-trisubstituted oxazoles has been developed that combines an initial oxazole formation with a subsequent Suzuki-Miyaura coupling. nih.govbeilstein-journals.org In this approach, 5-(triazinyloxy)oxazoles are formed in situ from carboxylic acids and amino acids, followed by a nickel- or palladium-catalyzed Suzuki-Miyaura coupling with boronic acids to introduce a substituent at the 5-position. ijpsonline.comnih.govbeilstein-journals.org This method is particularly attractive due to the commercial availability of a wide range of carboxylic acids, amino acids, and boronic acids, enabling the synthesis of a diverse library of trisubstituted oxazoles. beilstein-journals.org

Palladium-Catalyzed Reactions

Tandem Oxidative Cyclization

Tandem reactions, which involve the formation of multiple bonds in a single operation, offer an efficient pathway to complex molecules from simple precursors. In the context of oxazole synthesis, tandem oxidative cyclization has emerged as a powerful strategy.

One notable method involves the palladium-catalyzed tandem oxidative cyclization of enamides. This approach can be utilized to synthesize polysubstituted oxazoles. For instance, the reaction of an enamide precursor in the presence of a palladium catalyst and an oxidant like silver carbonate (Ag₂CO₃) under air can lead to the formation of the oxazole ring through a sequence of C-H activation and C-O bond formation. rsc.org

Another significant metal-free approach utilizes hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), to mediate the intramolecular oxidative cyclization of enamides. acs.org This method is valued for avoiding heavy metal catalysts, which can be advantageous for pharmaceutical applications. The reaction proceeds by treating an enamide with PIDA, which induces an oxidative carbon-oxygen bond formation to yield the corresponding oxazole. This process is applicable to a broad range of substrates, allowing for the synthesis of various functionalized oxazoles in moderate to good yields. acs.org

Copper-Catalyzed Reactions

Copper catalysis is a cornerstone of modern organic synthesis, particularly for forming carbon-nitrogen and carbon-oxygen bonds. Its application in oxazole synthesis is well-documented, offering versatile and efficient routes.

A prominent copper-catalyzed method for synthesizing 2,5-disubstituted oxazoles, including derivatives of this compound, is the oxidative cyclization of enamides via vinylic C-H functionalization. nih.govnih.gov This reaction can be performed at room temperature using a catalytic amount of a copper(II) salt, such as copper(II) bromide (CuBr₂), with potassium persulfate (K₂S₂O₈) as the oxidant. nih.gov The methodology is robust, tolerating a wide array of functional groups on both the acyl and vinyl fragments of the enamide, thereby enabling the synthesis of a diverse library of oxazoles in moderate to high yields. nih.govnih.gov The reaction is complementary to iodine-mediated cyclizations which typically yield 2,4,5-trisubstituted oxazoles. nih.gov

The optimization of reaction conditions has shown that using tetrabutylammonium (B224687) bromide (TBAB) as an additive can significantly enhance the reaction's efficiency. nih.govamazonaws.com Acetonitrile is generally employed as the solvent, and the presence of 4Å molecular sieves can also be beneficial. amazonaws.com

Table 1: Copper-Catalyzed Oxidative Cyclization of (E)-N-styrylbenzamide

| Catalyst (mol%) | Oxidant (equiv) | Additive (equiv) | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuBr₂ (20) | K₂S₂O₈ (1.5) | None | MeCN | 14 | nih.gov |

| CuBr₂ (20) | K₂S₂O₈ (1.5) | TBAB (1.5) | MeCN | 81 | nih.govamazonaws.com |

| Cu(OAc)₂ (20) | K₂S₂O₈ (1.5) | TBAB (1.5) | MeCN | 72 | amazonaws.com |

| CuCl₂ (20) | K₂S₂O₈ (1.5) | TBAB (1.5) | MeCN | 78 | amazonaws.com |

Nickel-Catalyzed Reactions

Nickel catalysis has become an indispensable tool for cross-coupling reactions, and its application has been extended to the functionalization of heterocyclic compounds like oxazoles. researchgate.net A key application in this area is the nickel-catalyzed arylation of oxazoles with aryl halides. This method allows for the introduction of aryl groups, including phenyl groups, onto the oxazole core, which is relevant for creating derivatives of this compound or for arylating the C2 or C4 positions of the ring. sigmaaldrich.com These transformations provide access to complex, arylated oxazole structures that are of interest in medicinal chemistry. sigmaaldrich.com

Green Chemistry Approaches in Oxazole Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.com In oxazole synthesis, this has led to the adoption of alternative energy sources like microwave and ultrasound irradiation, which can enhance reaction rates, improve yields, and reduce waste. ijpsonline.comijpsonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has gained traction as a green chemistry tool due to its ability to dramatically shorten reaction times and often improve product yields compared to conventional heating methods. ijpsonline.com

A highly efficient, one-pot synthesis of this compound uses microwave irradiation in the reaction between benzaldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.org This reaction, a variation of the van Leusen oxazole synthesis, can be completed in as little as 8 minutes. nih.govacs.org The use of potassium phosphate (B84403) (K₃PO₄) as a base and isopropyl alcohol (IPA) as a solvent under microwave irradiation at 65 °C resulted in a 96% yield of this compound. nih.govacs.org This method avoids toxic solvents and long reaction times, and its utility has been demonstrated on a gram scale, highlighting its potential for larger-scale applications. acs.org

Table 2: Microwave-Assisted Synthesis of this compound

| Reactants | Base (equiv) | Solvent | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde, TosMIC | K₃PO₄ (2.0) | IPA | Microwave, 65 °C, 350 W | 8 min | 96 | nih.govacs.org |

| Benzaldehyde, TosMIC | K₃PO₄ (2.0) | EtOH | Microwave, 65 °C, 350 W | 8 min | 95 | acs.org |

| Benzaldehyde, TosMIC | K₂CO₃ (2.0) | MeOH | Reflux | 12 h | 85 | acs.org |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. This technique is recognized as a green method because it often leads to higher yields, shorter reaction times, and milder reaction conditions. researchgate.net

While specific examples focusing solely on this compound are less common, the principles have been applied broadly to the synthesis of substituted oxazoles. For example, the domino reaction of benzoin (B196080) and substituted benzylamines to produce 2,4,5-trisubstituted oxazoles has been successfully carried out under ultrasound irradiation using 2-Iodoxybenzoic acid (IBX) as an oxidant. ijpsonline.com Similarly, the synthesis of various bis-oxazolone and bis-imidazole derivatives has been efficiently achieved using ultrasound, demonstrating the versatility of this technique for constructing heterocyclic frameworks. semanticscholar.org These approaches showcase the potential of sonochemistry for the clean and efficient synthesis of this compound and its derivatives, aligning with the core tenets of green chemistry. ijpsonline.comsemanticscholar.org

Solvent-Free Methods

The development of solvent-free reaction conditions represents a significant advancement in the synthesis of this compound derivatives, aligning with the principles of green chemistry by reducing waste and avoiding hazardous substances. One prominent approach is the mechanochemical multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones. This method involves the grinding of solid reactants—glycine (B1666218), benzoyl chloride, aromatic aldehydes, and fused sodium acetate—in a mortar with a few drops of acetic anhydride. The mechanical energy from grinding induces cyclodehydration, yielding the desired products in a short timeframe of 10–30 minutes. This method has demonstrated broad functional group tolerance, with yields ranging from 85% to 92% for various substituted aldehydes. Notably, electron-withdrawing groups on the aldehyde, such as a nitro group, can enhance the reaction rate. From a green chemistry perspective, this solvent-free method boasts a high atom economy (89–94%) and yield economy (82–90%), outperforming traditional solution-phase syntheses.

Another effective solvent-free approach utilizes microwave irradiation in the presence of a catalyst. For instance, the synthesis of unsaturated 2-phenyl-5(4H)-oxazolone derivatives has been achieved by reacting an appropriate aldehyde or ketone with hippuric acid and acetic anhydride. mdpi.com Catalysts such as dodecatungstophosphoric acid (H3PW12O40), samarium chloride (SmCl3), and ruthenium(III) chloride (RuCl3) have proven to be highly efficient under these conditions. mdpi.comresearchgate.net The reactions are typically complete within a short period, offering high yields of the products under ambient conditions with a simple workup procedure. mdpi.comresearchgate.net

Molecular iodine has also been employed as an effective catalyst in the microwave-assisted, solvent-free synthesis of 5-arylmethylidene-2-phenyloxazol-4-ones (azalactones). tandfonline.com In this one-pot synthesis, a mixture of hippuric acid, an aldehyde, and acetic anhydride is irradiated in the presence of a catalytic amount of molecular iodine. tandfonline.com The reactions are generally completed within 50–70 seconds, providing excellent yields of the desired azalactones. tandfonline.com This protocol is noted for its short reaction time, cleaner reaction profile, and straightforward workup, making it a practical and economically attractive method. tandfonline.com

Below is a table summarizing the key aspects of these solvent-free methods.

| Method | Reactants | Catalyst/Additive | Conditions | Reaction Time | Yield |

| Mechanochemical Grinding | Glycine, Benzoyl chloride, Aromatic aldehydes | Fused sodium acetate, Acetic anhydride | Grinding | 10–30 min | 85–92% |

| Microwave Irradiation | Aldehyde/Ketone, Hippuric acid, Acetic anhydride | H3PW12O40, SmCl3, or RuCl3 | Microwave (300 W) | Varies | High mdpi.com |

| Microwave Irradiation | Aldehyde, Hippuric acid, Acetic anhydride | Molecular Iodine (5 mol%) | Microwave | 50–70 sec | Excellent tandfonline.com |

Use of Ionic Liquids

Ionic liquids (ILs) have emerged as environmentally benign alternatives to traditional volatile organic solvents in the synthesis of oxazole derivatives due to their unique properties, including low volatility, high thermal stability, and recyclability. organic-chemistry.org An improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been developed using tosylmethyl isocyanide (TosMIC), aliphatic halides, and various aldehydes in ionic liquids such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). organic-chemistry.org This method allows for the preparation of the target oxazoles in high yields. A key advantage is the ability to recover and reuse the ionic liquid for multiple reaction cycles without a significant decrease in product yield. organic-chemistry.org Optimization studies have shown that using potassium carbonate as a base in [bmim]Br at room temperature provides the best results, minimizing byproduct formation. organic-chemistry.org This approach is particularly effective for primary and secondary aliphatic halides, though less suitable for tertiary or aryl halides. organic-chemistry.org

The choice of ionic liquid can influence the reaction outcome. For the van Leusen synthesis, various imidazolium-based ionic liquids have been explored, including [bmim][BF4] and [bmim][PF6]. organic-chemistry.org The synthesis is operationally simple and offers a green alternative to conventional methods. organic-chemistry.org

Acidic Brønsted ionic liquids have also been utilized as catalysts in multicomponent reactions to produce complex heterocyclic structures. For example, triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et3NH]HSO4) and 2-pyrrolidonium hydrogen sulfate ([Hnhp]HSO4) have been used to catalyze the three-component condensation of aromatic aldehydes, 2-aminobenzothiazole, and β-naphthol. ajol.info Although not a direct synthesis of a simple this compound, this demonstrates the utility of ionic liquids in facilitating complex reactions that could be adapted for oxazole synthesis. The use of chitosan-supported magnetic ionic liquid nanoparticles has also been reported as a recyclable catalyst for the synthesis of other nitrogen-containing heterocycles, highlighting the potential for developing novel catalytic systems based on ionic liquids for oxazole synthesis. rsc.org

Directed Metalation Strategies for Selective Functionalization

Directed metalation is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. This strategy relies on the presence of a directing group that facilitates deprotonation at a specific, often adjacent, position by a strong base, typically an organolithium reagent. The resulting metalated intermediate can then react with various electrophiles to introduce a wide range of substituents.

A clear example of directed metalation in the oxazole series is the deprotonation of 5-methoxy-2-phenyloxazole. researchgate.netresearchgate.net The methoxy (B1213986) group at the C5 position directs the deprotonation to the C4 position. When 5-methoxy-2-phenyloxazole is treated with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at -78°C, the C4 proton is abstracted to form the corresponding 4-lithiooxazole intermediate. researchgate.netresearchgate.net

This lithiated species can then be trapped with various electrophiles. For instance, quenching the reaction with deuterium (B1214612) oxide (D2O) results in the formation of 4-deuterio-5-methoxy-2-phenyloxazole with high deuterium incorporation (88%). researchgate.netresearchgate.net While the anion is generally unreactive towards simple alkylation, the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) allows for methylation with methyl iodide, yielding 4-methyl-5-methoxy-2-phenyloxazole in 63% yield. researchgate.netresearchgate.net The lithiated intermediate also reacts with aldehydes, such as benzaldehyde and isobutyraldehyde, to form the corresponding secondary alcohols. researchgate.netresearchgate.net These alcohols can subsequently undergo acid-catalyzed dehydration and ring-opening to produce α,β-dehydroamino acids. researchgate.netresearchgate.net

This strategy highlights the ability to selectively functionalize the C4 position of the oxazole ring, which would be difficult to achieve through classical electrophilic substitution reactions. acs.org

| Substrate | Base | Electrophile | Additive | Product | Yield |

| 5-methoxy-2-phenyloxazole | n-BuLi | D₂O | None | 4-deuterio-5-methoxy-2-phenyloxazole | 88% researchgate.netresearchgate.net |

| 5-methoxy-2-phenyloxazole | n-BuLi | MeI | TMEDA | 4-methyl-5-methoxy-2-phenyloxazole | 63% researchgate.netresearchgate.net |

| 5-methoxy-2-phenyloxazole | n-BuLi | PhCHO | None | α-(5-methoxy-2-phenyloxazol-4-yl)benzyl alcohol | - |

| 5-methoxy-2-phenyloxazole | n-BuLi | Me₂CHCHO | None | 1-(5-methoxy-2-phenyloxazol-4-yl)-2-methylpropan-1-ol | - |

The principles of directed metalation and subsequent reactions of the generated anions can be extended to the stereoselective synthesis of more complex structures, including various oxacycles. While not directly starting from this compound itself, related methodologies demonstrate the potential for such transformations. For example, catalytic enantioselective domino reactions involving the alkenylation and heteroarylation of nonconjugated iododienes have been developed to synthesize substituted oxacycles like dihydropyrans with high stereoselectivity. rsc.orgresearchgate.net In these reactions, the C-H bonds of heterocycles, including oxazoles, are activated by lithium alkoxides through a reversible deprotonation mechanism, rather than a palladium-assisted metalation process. rsc.orgresearchgate.net

Furthermore, copper-catalyzed tandem reactions have been employed for the synthesis of aza- and oxacycles. researchgate.net These processes can involve the formation of allene (B1206475) intermediates from terminal alkynes, followed by an intramolecular oxa-Michael cycloaddition to generate five- or six-membered oxacycles. researchgate.net The stereoselectivity of these reactions is a key feature, allowing for the construction of complex cyclic systems with defined stereochemistry. These advanced strategies, which rely on the generation and controlled reaction of reactive intermediates, showcase the potential for developing stereoselective routes to complex molecules containing the this compound motif.

Deprotonation at Specific Ring Positions (e.g., C4 in 5-methoxy-2-phenyloxazole)

Synthetic Strategies for this compound-Containing Scaffolds and Derivatives

The synthesis of this compound-2-carboxylic acid and its derivatives is of significant interest due to their potential biological activities, including the inhibition of tubulin polymerization. medchemexpress.eunih.govresearchgate.net A series of N,5-diphenyloxazole-2-carboxamides have been synthesized and evaluated for their cytotoxic effects. medchemexpress.eunih.gov

The general synthetic route to these compounds often starts with the formation of the oxazole ring, followed by functionalization at the C2 position. For example, ethyl 2-phenyloxazole-4-carboxylate can be prepared and subsequently hydrolyzed to the corresponding carboxylic acid. sci-hub.se This carboxylic acid can then be coupled with various amines to generate a library of amide derivatives. sci-hub.se

In a specific study, a series of this compound-2-carboxylic acid derivatives were synthesized to mimic the structure of the known tubulin polymerization inhibitor ABT-751. medchemexpress.eunih.gov The structure-activity relationship (SAR) studies revealed that certain N,5-diphenyloxazole-2-carboxamides exhibited improved cytotoxicity compared to the parent compound. medchemexpress.eunih.gov For instance, compound 9 from this series showed significant antiproliferative activities against several cancer cell lines. medchemexpress.eunih.gov Molecular docking studies suggested that these compounds bind to the colchicine (B1669291) binding site of tubulin, leading to cell cycle arrest at the G2/M phase and inhibiting tubulin polymerization. medchemexpress.euresearchgate.net

The synthesis of these derivatives often involves standard peptide coupling methods or the conversion of the carboxylic acid to an acid chloride followed by reaction with an amine. sci-hub.se The versatility of these synthetic strategies allows for the systematic modification of the acyl moiety and the phenyl rings to explore SAR and optimize biological activity. researchgate.net

Preparation of 5-(Hydroxymethyl)oxazoles as Versatile Scaffolds

The 5-(hydroxymethyl)oxazole unit serves as a highly adaptable scaffold, enabling a wide range of chemical modifications. A robust method for diversifying this scaffold involves a combination of solution-phase preparation of building blocks followed by solid-phase combinatorial chemistry. nih.govnih.gov This approach allows for the systematic creation of diverse molecular structures.

The synthesis can commence from N-(diphenylmethylene)glycine benzyl (B1604629) ester. nih.gov The process involves generating an anion with a strong base like lithium hexamethyldisilazide, which is then acylated with benzyloxyacetyl chloride. nih.gov The resulting product is hydrolyzed to form a more stable hydrochloride salt. This intermediate serves as a key building block for the solid-phase synthesis.

Once anchored to a polymeric support, the 5-(hydroxymethyl)oxazole scaffold can undergo various transformations. nih.gov The free hydroxyl group is a key functional handle for diversification. For instance, it can be converted to aryl ethers using Mitsunobu conditions with a wide array of substituted phenols. nih.govfishersci.at

Alternatively, the hydroxyl group can be quantitatively transformed into a bromide. This bromide is a versatile intermediate that can be displaced by nucleophiles such as alkyl and aryl thiols to yield thioethers. nih.gov These thioethers can be further oxidized to the corresponding sulfones. nih.gov Another pathway involves the displacement of the bromide with an azide, which is subsequently reduced to an amine. This amine can then be acylated with various carboxylic acids or sulfonyl chlorides to produce a diverse set of carboxamides and sulfonamides, respectively. nih.govnih.gov This solid-phase strategy has been shown to produce crude products with high purity, typically exceeding 90%. nih.gov

Formation of 5-(4H)-Oxazolone-Based Sulfonamides

A notable class of oxazole derivatives is the 5(4H)-oxazolone-based sulfonamides. These compounds can be synthesized through the Erlenmeyer-Plöchl reaction. nih.govfishersci.ca This method involves the condensation of an N-acylglycine derivative with an aldehyde in the presence of acetic anhydride and a weak base like sodium acetate. nih.govfishersci.se

A specific synthetic route starts with the preparation of (2-((4-methylphenyl)sulfonamido)benzoyl)glycine (7). nih.gov This precursor is synthesized by first reacting anthranilic acid (1) with p-toluenesulfonyl chloride (2) to form 4-toluenesulfonyl anthranilic acid (3). This acid is then activated, for example with 1H-benzotriazole and thionyl chloride, and subsequently reacted with glycine (6) to afford the desired N-acylglycine derivative (7). nih.gov

The final step involves reacting this glycine derivative (7) with various aromatic aldehydes (8a-j) using acetic anhydride and anhydrous sodium acetate. nih.gov This reaction proceeds via cyclocondensation to furnish the target 5(4H)-oxazolone-based sulfonamide derivatives (9a-k). nih.govfishersci.se The structures of these synthesized compounds are typically confirmed using spectroscopic methods like ¹H NMR and ¹³C NMR, as well as elemental analysis. nih.gov This synthetic approach provides a versatile platform for generating a library of sulfonamide-containing oxazolone compounds. scribd.com

Reactivity and Reaction Mechanisms of 5 Phenyloxazole

Electrophilic Substitution Reactions

Electrophilic substitution on the oxazole (B20620) ring is a known, albeit sometimes challenging, transformation. The electron-donating character of the oxygen atom and the electron-withdrawing nature of the nitrogen atom create a nuanced reactivity pattern.

The C-5 position of the oxazole ring generally exhibits the highest electron density, making it a primary site for electrophilic attack. cdu.edu.au However, in 5-phenyloxazole, this position is already substituted. Consequently, electrophilic substitution, when it occurs, is often directed to the C-4 position. For instance, electron-rich oxazole rings can undergo electrophilic substitution at the C-4 position in reactions such as nitration and halogenation. The regioselectivity can be influenced by the specific reagents and reaction conditions employed.

The nature of substituents at other positions of the oxazole ring also plays a crucial role. For example, the presence of a carboxylic acid or ester group can alter the electronic properties and steric environment of the ring, thereby influencing where an incoming electrophile will attack.

Regioselectivity (e.g., C-4 position)

Nucleophilic Substitution and Derivatization

While the oxazole ring itself is generally resistant to nucleophilic substitution, the presence of suitable leaving groups or activation through derivatization can facilitate such reactions. slideshare.net

A related and highly reactive structure is the 2-phenyloxazol-5(4H)-one, an oxazolone (B7731731) derivative. The chemistry of oxazolones is often dominated by ring-opening reactions initiated by nucleophilic attack. biointerfaceresearch.com Nucleophiles can attack at the C-2 position, but more commonly, they attack the carbonyl group (C-5), leading to the cleavage of the carbonyl-oxygen bond. biointerfaceresearch.com This reactivity is fundamental to the use of oxazolones as intermediates in the synthesis of other molecules, including α-amino acid derivatives. biointerfaceresearch.com The rate of this ring-opening reaction is influenced by substituents on the phenyl ring at the C-2 position; electron-donating groups tend to decrease the reaction rate. biointerfaceresearch.com

The derivatization of this compound, particularly at a carboxylic acid function that can be introduced at the C-4 position, opens pathways to a variety of functional group interconversions. For example, this compound-4-carboxylic acid can be converted to its corresponding acid chloride, which is a versatile intermediate. acs.org

The reaction of this activated carboxylic acid derivative with various nucleophiles leads to the formation of a range of important compounds:

Amides: Reaction with amines yields the corresponding amides.

Esters: Reaction with alcohols results in the formation of esters.

Hydrazides: Treatment with hydrazine (B178648) furnishes hydrazides. fishersci.fi

Thiosemicarbazides: Further reaction of hydrazides with isothiocyanates can produce thiosemicarbazides.

These transformations are standard procedures in organic synthesis and allow for the generation of a library of this compound derivatives with diverse functionalities.

Reactivity of Oxazolone Ring to Nucleophilic Attack

Cycloaddition Reactions

The oxazole ring can participate as a diene in Diels-Alder [4+2] cycloaddition reactions. biointerfaceresearch.com This reactivity highlights the reduced aromaticity of the oxazole ring compared to benzene. The reaction of a this compound derivative with a suitable dienophile, such as maleic anhydride (B1165640), can lead to the formation of a bicyclic adduct. This adduct can then undergo a retro-Diels-Alder reaction, often with the expulsion of a small molecule, to yield a new, highly functionalized aromatic system. For instance, the cycloaddition of 4-phenyloxazole (B1581195) with benzyne, followed by a retro-Diels-Alder reaction that expels benzonitrile, is a useful method for the preparation of isobenzofuran. researchgate.net

Furthermore, this compound derivatives can also be involved in [3+2] cycloaddition reactions. These reactions, often catalyzed by transition metals, provide a route to various five-membered heterocyclic systems. sioc-journal.cnresearchgate.net For example, the nickel(II)-catalyzed asymmetric 1,3-dipolar cycloaddition of nitrile imines to α,β-unsaturated acylpyrazoles yields optically active dihydropyrazole derivatives. sioc-journal.cn

Diels-Alder Reactions

The oxazole ring can function as a diene in Diels-Alder reactions, particularly when reacting with electron-deficient dienophiles. This reactivity is attributed to the furan-like oxygen atom at position 1, which allows the oxazole to behave as a 2-azadiene system. psu.edu The reaction typically proceeds with dienophiles such as maleic anhydride or N-phenylmaleimide. arkat-usa.orgresearchgate.net The initial [4+2] cycloaddition product is often unstable and undergoes a retro-Diels-Alder reaction or further transformations to yield more stable products, commonly pyridines. nih.govmnstate.edulibretexts.org For instance, the reaction of alkyloxazoles with maleic anhydride leads to the formation of pyridine (B92270) derivatives. psu.edu

Conversely, by modifying the substituents on the oxazole ring, it can be made to act as a dienophile. The introduction of a strong electron-withdrawing group, such as a nitro group, at the 4-position of 2-phenyloxazole (B1349099), renders the C(4)-C(5) double bond electron-deficient. This allows it to participate as a dienophile in normal electron demand Diels-Alder reactions. psu.edu In such a reaction with a diene, the primary cycloadduct can lose nitrous acid to form a new, stable pyridine derivative. psu.edu

[4+2]-Cycloaddition with Singlet Oxygen

This compound, like other oxazole derivatives, undergoes a [4+2]-cycloaddition reaction with singlet oxygen (¹O₂). researchgate.net This reaction is a type of photo-oxidation where the oxazole ring acts as the diene. The primary pathway for this reaction is the cycloaddition of singlet oxygen across the C-2 and C-5 positions of the oxazole ring. researchgate.net This concerted reaction leads to the formation of an unstable bicyclic endoperoxide intermediate. researchgate.net

Ring-Opening Reactions

The oxazole ring in this compound is susceptible to cleavage under certain conditions, particularly with acid catalysis.

The oxazole ring is generally stable but can be opened under acidic conditions, a reaction that is essentially the reverse of the cyclodehydration used to synthesize oxazoles from α-acylamino ketones. researchgate.netbiomedres.us For instance, studies on 5-methoxy-2-phenyloxazole have shown that it undergoes rearrangement and ring cleavage in the presence of dilute acid. scispace.com Similarly, the hydrolysis of 2,5-diaryloxazoles can be achieved under acidic conditions to regenerate the corresponding α-acylamino ketone. biomedres.us The reaction is initiated by the protonation of the nitrogen atom, which makes the C-2 position more susceptible to nucleophilic attack by water. nih.govmnstate.edu This leads to a tetrahedral intermediate that subsequently collapses, resulting in the cleavage of the oxazole ring. mnstate.edu The stability of the 5-hydroxyoxazole-4-carboxylic acid derivatives is also notably low, with a tendency towards hydrolytic ring-opening. nih.gov

Photo-Oxidation and Photorearrangements

Aryl-substituted oxazoles, including this compound, exhibit rich photochemical reactivity, undergoing various photorearrangements and photo-oxidation reactions. nih.govnih.gov These reactions are typically initiated by UV irradiation and can lead to a variety of isomeric products through complex mechanistic pathways.

The photorearrangements of phenyloxazoles upon photolysis have been categorized into two main types, Type A and Type B. nih.govuni.lu

Type A rearrangement involves the formal interchange of two adjacent ring atoms. For this compound, this could involve the exchange of the C-4 and C-5 positions or the C-2 and N-3 positions. This type of rearrangement is proposed to proceed through a ring-contraction to an azirine intermediate, followed by a ring-expansion sequence. nih.govuni.lu For example, the irradiation of 2-phenyloxazole can yield 4-phenyloxazole. nih.gov

Type B rearrangement involves the formal exchange of non-adjacent ring atoms, such as positions 2 and 4, or 3 and 5. A proposed pathway for the Type B rearrangement involves the formation of a bicyclic intermediate. nih.govuni.lu

These photorearrangements are complex processes, and the distribution of products can be influenced by the substitution pattern on the oxazole ring and the reaction conditions, such as the solvent and the wavelength of light used. sci-hub.st For instance, the irradiation of 2,5-diaryloxazoles can lead to the formation of 4,5-diaryloxazoles. sci-hub.st

Photo-Ring Cleavage Reactions

The oxazole ring, including in derivatives like this compound, can undergo photolysis, leading to ring cleavage. tandfonline.com Photo-oxidation of oxazole derivatives can occur through the [4+2]-cycloaddition of singlet oxygen to the C2 and C5 positions of the oxazole ring. researchgate.netcdu.edu.au This process results in the formation of an unstable bicyclic endoperoxide intermediate. researchgate.net Subsequent cleavage of this intermediate can lead to the formation of triamides. researchgate.netcdu.edu.au

For instance, the photo-oxidation of 2,5-diphenyloxazole (B146863) in ethanol, when irradiated, can yield various products through complex reaction pathways. tandfonline.com While specific studies focusing solely on the photo-ring cleavage of unsubstituted this compound are not extensively detailed in the provided results, the general reactivity of the oxazole ring suggests its susceptibility to such photochemical transformations. The presence of substituents, such as phenyl groups, influences the reaction kinetics. For example, the pseudo-first-order reaction rate for substituted oxazoles like 4-methyl-2,5-diphenyloxazole is slightly higher than that of unsubstituted oxazole. cdu.edu.au

It is also noted that 5-phenylisoxazole (B86612) can undergo phototransposition to form this compound. researchgate.net In addition to this rearrangement, 5-phenylisoxazole can also undergo photo-ring cleavage to produce benzoylacetonitrile. researchgate.net This highlights that photochemical reactions of five-membered heterocyclic rings containing a phenyl group can lead to either ring isomerization or cleavage.

Derivatization Strategies for Structure-Activity Relationship Studies

Derivatization of the this compound scaffold is a key strategy in medicinal chemistry to explore and optimize biological activity for structure-activity relationship (SAR) studies. nih.govresearchgate.net Modifications at various positions of the oxazole and phenyl rings can significantly impact the compound's interaction with biological targets. ontosight.ai

Substitution at Various Positions (e.g., C-5, C-4)

The positions on the this compound core, particularly the C-2, C-4, and C-5 positions, are common sites for substitution to investigate SAR. tandfonline.com

Substitution at C-5: The phenyl group at the C-5 position is a critical feature of this compound. Modifications to this phenyl ring can be explored to enhance activity. For example, in a series of 5-phenylisoxazole-3-carboxylic acid derivatives, the presence of a cyano group on the phenyl moiety was found to be a preferred substitution pattern for inhibiting xanthine (B1682287) oxidase. nih.gov While this is an isoxazole (B147169), it demonstrates the principle of phenyl ring substitution in related heterocyclic systems. In the context of 5-phenyloxazoles, the phenyl group can act as a donor moiety in compounds designed to have extended conjugation. asianpubs.org

Substitution at C-4: The C-4 position of the oxazole ring is also a target for derivatization. For example, in a study of 2,2'-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole), the introduction of a methyl group at the C-4 position introduces steric effects that can influence metal-binding geometry. While not a direct SAR study on a biological target, it illustrates how C-4 substitution can modulate the molecule's properties.

Substitution at C-2: Though the focus is on C-5 and C-4, the C-2 position is frequently modified in SAR studies of phenyloxazoles. A series of this compound-2-carboxylic acid derivatives were synthesized to study their SAR as tubulin polymerization inhibitors. nih.govresearchgate.net In this series, N,5-diphenyloxazole-2-carboxamides showed improved cytotoxicity compared to the parent compound. nih.govresearchgate.net This highlights the importance of substitutions at the C-2 position in conjunction with the C-5 phenyl group.

Conjugation with Other Chemical Moieties

Conjugating the this compound scaffold with other chemical moieties is a widely used strategy to develop new derivatives with specific functional properties for SAR studies. asianpubs.org This approach aims to create molecules with extended π-conjugation, which can be beneficial for applications in materials science and for probing biological interactions. asianpubs.orgontosight.ai

One strategy involves the copper-promoted direct arylation of this compound to create 2,5-diaryl oxazoles. asianpubs.org In this approach, aryl groups are chosen so that the functionalities at the 2- and 5-positions of the oxazole ring can act as acceptor and donor moieties, respectively, setting up an extended conjugation through the oxazole ring. asianpubs.org

Another example involves the synthesis of phenoxathiinyl-phenyloxazole derivatives. nih.gov The conjugation of a phenoxathiin (B166618) fragment to the phenyloxazole core results in a bathochromic shift of the emission band and a significant dependence of the emission maximum on solvent polarity. nih.gov Theoretical calculations suggest a charge transfer from the phenoxathiin fragment to the oxazole ring in the excited state, explaining the observed solvatochromism. nih.gov

The conjugation of this compound with pyridine moieties has also been explored. For instance, 2,2'-(Pyridine-2,5-diyl)bis(4-methyl-5-phenyloxazole) is a compound where two 4-methyl-5-phenyloxazole (B94418) units are linked to a central pyridine ring. This type of conjugation creates ligands with potential applications in coordination chemistry and catalysis.

Advanced Spectroscopic and Computational Analysis of 5 Phenyloxazole

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 5-phenyloxazole derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In the ¹H NMR spectrum of this compound, the proton on the oxazole (B20620) ring typically appears as a singlet. For instance, in this compound itself, this proton (H-4) resonates at approximately 7.35 ppm. rsc.org The protons of the phenyl group at position 5 exhibit multiplets in the aromatic region, generally between 7.3 and 7.7 ppm. rsc.org Substituents on the phenyl ring or at other positions of the oxazole core will influence the chemical shifts and coupling constants of nearby protons. For example, in 2-(4-chlorophenyl)-5-phenyloxazole, the singlet for the oxazole proton (H-4) is observed at 7.47 ppm, while the phenyl protons show complex multiplets. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework. For this compound, the carbon atoms of the oxazole ring show distinct signals. rsc.org For instance, C-2, C-4, and C-5 have been reported at chemical shifts of approximately 151.6, 121.4, and 150.5 ppm, respectively. rsc.org The carbons of the phenyl substituent also give rise to characteristic signals in the aromatic region. rsc.org The specific chemical shifts can vary depending on the solvent and the presence of other substituents. For example, in 2,4-dichloro-5-phenyloxazole, the phenyl carbons appear at 126.4, 128.5, 128.6, and 128.7 ppm. rsc.org

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| This compound | 7.93 (s, 1H), 7.67–7.65 (m, 2H), 7.44–7.42 (m, 2H), 7.35 (s, 1H), 7.34–7.33 (m, 1H) | 151.6, 150.5, 128.9, 128.7, 127.7, 124.4, 121.4 | rsc.org |

| 2-(4-chlorophenyl)-5-phenyloxazole | 8.06 (d, 2H), 7.74 (d, 2H), 7.48 (d, 2H), 7.47 (s, 1H), 7.49-7.45 (m, 2H), 7.38 (t, 1H) | 160.6, 151.3, 136.8, 129.6, 129.4, 129.0, 128.2, 127.9, 126.3, 124.7, 124.0 | rsc.org |

| 2-(3-chlorophenyl)-5-phenyloxazole | 8.06 (s, 1H), 7.98-7.95 (m, 1H), 7.68 (d, 2H), 7.45-7.31 (m, 6H) | 159.75, 151.75, 134.94, 130.28, 130.14, 129.05, 128.98, 128.70, 127.72, 126.28, 124.34, 124.30, 123.56 | amazonaws.com |

| 2-(4-methoxyphenyl)-5-phenyloxazole | 8.07 (d, 2H), 7.68 (d, 2H), 7.48-7.42 (m, 3H), 7.34 (d, 1H), 7.01 (d, 2H), 3.89 (s, 3H) | 161.41, 150.75, 128.91, 128.23, 127.99, 124.07, 123.06, 120.29, 114.27, 55.39 | amazonaws.com |

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound derivatives by detecting their characteristic vibrational frequencies. The IR spectrum of 2-(4-chlorophenyl)-5-phenyloxazole shows characteristic absorption bands at 1604, 1478, 1403, 1133, and 1089 cm⁻¹. rsc.org These bands correspond to various stretching and bending vibrations of the aromatic rings and the oxazole core. For instance, the bands in the 1600-1450 cm⁻¹ region are typically assigned to C=C and C=N stretching vibrations of the aromatic and heterocyclic rings. The region between 1300 and 1000 cm⁻¹ is characteristic of C-O and C-N stretching vibrations within the oxazole ring.

| Compound | Characteristic Peaks (cm⁻¹) | Reference |

|---|---|---|

| 2-(4-chlorophenyl)-5-phenyloxazole | 1604, 1478, 1403, 1133, 1089 | rsc.org |

| 2-(4-fluorophenyl)-5-phenyloxazole | 1668, 1607, 1494, 1414, 1221, 1155, 1133, 1094 | rsc.org |

| (Z)-2-(1-Fluoro-2-phenylvinyl)-5-phenyloxazole | 3050, 1531, 1487, 1444, 1354, 1137, 1025, 957, 943, 820 | rsc.org |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS), often coupled with time-of-flight (TOF) analyzers, provides highly accurate mass measurements, allowing for the unambiguous determination of molecular formulas.

For example, the high-resolution mass spectrum of this compound shows a molecular ion peak [M+H]⁺ at m/z 146.0601, which corresponds to the calculated value of 146.0600 for the formula C₉H₈NO. rsc.org Similarly, for 2-(4-chlorophenyl)-5-phenyloxazole, the calculated mass for C₁₅H₁₀ClNO is 255.0451, and the experimentally found value is 255.0448. rsc.org Techniques like electrospray ionization (ESI) and liquid chromatography-mass spectrometry (LC-MS) are particularly useful for analyzing complex mixtures and thermally labile compounds. beilstein-journals.org

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |

|---|---|---|---|---|

| This compound | C₉H₈NO | 146.0600 | 146.0601 | rsc.org |

| 2-(4-chlorophenyl)-5-phenyloxazole | C₁₅H₁₀ClNO | 255.0451 | 255.0448 | rsc.org |

| 2-(4-fluorophenyl)-5-phenyloxazole | C₁₅H₁₀FNO | 239.0746 | 239.0742 | amazonaws.com |

| 4-(5-phenyloxazol-2-yl)benzonitrile | C₁₆H₁₀N₂O | 246.0793 | 246.0787 | amazonaws.com |

UV-Visible absorption spectroscopy provides insights into the electronic transitions within the this compound scaffold. The absorption spectra of these compounds are characterized by intense bands in the ultraviolet region, arising from π-π* transitions of the conjugated system. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the oxazole and phenyl rings.

For instance, a series of oxazole derivatives, including those with electron-donating and electron-withdrawing groups, have been studied to understand their photophysical properties. nih.gov It was observed that the UV-visible absorption spectra of derivatives with strong electron-donating groups like dimethylamino and diphenylamino are red-shifted (bathochromic shift) compared to those with methoxy (B1213986) or methyl groups. nih.gov This shift indicates a smaller energy gap between the ground and excited states, which is a consequence of increased intramolecular charge transfer character.

Many this compound derivatives exhibit strong fluorescence, making them promising candidates for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. periodikos.com.brrsc.org Photoluminescence (PL) spectroscopy is used to study the emission properties of these compounds. The fluorescence emission is highly dependent on the molecular structure and the solvent polarity.

For example, a study on oxazole derivatives showed that the fluorescence of 5-methyl-2-(p-N,N'-diphenylaminophenyl)-4-acetyl oxazole is very sensitive to solvent polarity. nih.gov The significant change in dipole moment upon excitation, calculated using the Lippert-Mataga equation, points to an excited state with strong intramolecular charge transfer (ICT) character. nih.gov Some oxazole derivatives are known to exhibit high photoluminescence quantum yields, approaching unity in non-polar solvents. researchgate.net

The crystal structure of 2,2'-p-phenylenebis(this compound), commonly known as POPOP, has been determined by X-ray diffraction. iucr.orgiucr.org The crystals are monoclinic, belonging to the space group P2₁/c, with two centrosymmetric molecules per unit cell. iucr.org The analysis reveals the planarity of the molecule and the specific arrangement of the phenyl and oxazole rings. Similarly, the crystal structure of 2-(1-naphthyl)-5-phenyl-1,3-oxazole has been elucidated, showing a monoclinic crystal system with the space group P 1 21/n 1. nih.gov

Photoluminescence (PL) Spectroscopy

Computational Chemistry and Theoretical Studies

Computational chemistry provides powerful tools for investigating the molecular properties and reactivity of this compound at an atomic level. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer deep insights into its electronic structure, spectroscopic characteristics, and reaction mechanisms, complementing and often guiding experimental work.

Density Functional Theory (DFT) has become a principal computational method for studying oxazole derivatives due to its favorable balance of accuracy and computational cost. Functionals like B3LYP, combined with various basis sets such as 6-311++G(d,p), are frequently used to model the properties of these heterocyclic systems. ajchem-a.comcdu.edu.au These calculations can predict a wide range of molecular attributes, from geometric parameters to reactivity indices.

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excitation energies, which correspond to the absorption wavelengths (λ_max) observed in UV-Visible spectroscopy. For oxazole-based luminophores, these calculations can accurately predict the π-π* transitions responsible for their characteristic absorption and emission profiles.

Studies on related oxazolone (B7731731) derivatives have shown an excellent correlation between experimental absorption maxima and those predicted by TD-DFT calculations. gexinonline.comgexinonline.com For instance, the UV-Vis absorption for a complex oxazolone derivative was observed experimentally at ~370 nm, with a calculated energy gap of ~3.02 eV, which was successfully corroborated by DFT studies. gexinonline.comgexinonline.com The photophysical properties of oxazole derivatives are highly dependent on their substituents and the solvent environment. Research on various substituted oxazolones shows intense absorption between 350-480 nm and emission maxima from 390-535 nm. gexinonline.com For example, 2-(1-naphthyl)-5-phenyloxazole (B1266115) (αNPO), a related compound, exhibits an absorption maximum at 334 nm and an emission peak at 398 nm. researchgate.net DFT calculations can model these shifts, providing insight into the electronic effects at play.

Table 1: Predicted vs. Experimental Absorption Data for Related Oxazole Derivatives

| Compound | Solvent | Experimental λmax (nm) | Predicted λmax (nm) / Method | Reference |

| 4-((4,6-bis(4-((Z)-(5-oxo-2-phenyloxazol-4(5H)-ylidene)methyl)phenoxy)-1,3,5-triazin-2-yl)oxy)benzaldehyde | Chlorobenzene | ~370 | In excellent agreement | gexinonline.com |

| 4-(4′-N,Ndimethylbenzylidene)- 2-phenyloxazol-5-(4H)-one | Not specified | ~465 | Not specified | gexinonline.com |

| 2-(1-Naphthyl)-5-phenyloxazole (αNPO) | Not specified | 334 | Not specified | researchgate.net |

A fundamental application of DFT is the optimization of molecular geometry to find the lowest energy structure. These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. For heterocyclic systems like this compound, DFT methods, such as B3LYP, have demonstrated high accuracy when compared with experimental data from X-ray crystallography. researchgate.net

In a study on 2-methyl-5-phenyloxazole (B1615902), DFT calculations were used to determine its optimized structure. researchgate.net For related oxazol-5-one derivatives, calculated geometrical parameters showed good agreement with those determined by X-ray diffraction. researchgate.netresearchgate.net For example, the optimized structure of an oxadiazole, which is structurally similar to oxazole, revealed C-O bond lengths in the range of 1.366–1.368 Å and C=N bond lengths of 1.298 Å, consistent with established values. ajchem-a.com The planarity between the phenyl and oxazole rings is a key geometric parameter that influences the electronic properties of the molecule, and it is accurately determined by the dihedral angles calculated via DFT.

Table 2: Selected Optimized Bond Lengths (Å) for 2-methyl-5-phenyloxazole (DFT/B3LYP)

| Bond | Calculated Length (Å) |

| O1-C2 | 1.37 |

| C2-N3 | 1.29 |

| N3-C4 | 1.40 |

| C4-C5 | 1.37 |

| C5-O1 | 1.38 |

| C5-C(Ph) | 1.46 |

| C2-C(Me) | 1.49 |

| Data derived from graphical representation in reference researchgate.net. |

DFT calculations are routinely used to compute vibrational frequencies, which can be directly compared with experimental data from infrared (IR) and Raman spectroscopy. faccts.de The calculated vibrational spectra often show strong agreement with experimental results after applying a scaling factor to account for anharmonicity and basis set limitations. ajol.info This analysis allows for the confident assignment of specific vibrational modes, such as C-H stretches, C=N stretches, and ring deformation modes, to the observed spectral bands. ajchem-a.comresearchgate.net

Furthermore, the Gauge-Including Atomic Orbital (GIAO) method within DFT allows for the calculation of NMR chemical shifts (¹H and ¹³C). researchgate.netajol.info Theoretical chemical shifts are calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS), and provide a powerful tool for interpreting experimental NMR spectra and confirming molecular structures. researchgate.net For complex molecules where spectral overlap can be an issue, calculated shifts can help to resolve ambiguities.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. malayajournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of kinetic stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For oxazole and its derivatives, the HOMO is typically distributed across the π-system of the rings, while the LUMO is also located over the conjugated framework. cdu.edu.aunih.gov In a study of oxazole derivatives, the HOMO-LUMO gap for 2-methyl-5-phenyloxazole was found to be the smallest among the selected compounds, suggesting it is the most reactive. nih.gov

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, using a color scale to indicate charge distribution. Red regions denote areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are prone to nucleophilic attack. uni-muenchen.debhu.ac.in For oxazole derivatives, MEP analysis typically shows the most negative potential localized around the nitrogen atom, identifying it as a primary site for electrophilic interaction. ajchem-a.com

Table 3: Calculated Frontier Orbital Energies (eV) for Oxazole Derivatives (DFT/B3LYP)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) |

| Oxazole | -6.841 | -0.177 | 6.664 |

| This compound | -6.212 | -0.767 | 5.445 |

| 2-Methyl-5-phenyloxazole | -6.074 | -0.686 | 5.388 |

| Data adapted from reference nih.gov. |

DFT is an invaluable tool for elucidating reaction mechanisms and calculating the kinetics of chemical transformations. By locating transition state structures and calculating their energies, activation barriers (Ea) can be determined, providing insight into reaction rates.

A key example is the study of the photo-oxidation of oxazole derivatives by singlet oxygen. cdu.edu.aunih.govresearchgate.net Since oxazoles lack allylic hydrogens, the reaction does not proceed via the common ene-mode addition. Instead, DFT calculations have shown that the primary pathway is a [4+2]-cycloaddition of singlet oxygen to the oxazole ring. researchgate.net This reaction proceeds through a transition state to form an unstable endoperoxide (imino-anhydride), which subsequently rearranges. researchgate.net For the reaction of oxazole with singlet oxygen, the activation energy was calculated to be approximately 57 kJ/mol. researchgate.net Studies on substituted oxazoles, such as 2-methyl-5-phenyloxazole, indicate that substituents can influence the reaction rate by altering the electronic properties of the oxazole ring. nih.govresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Molecular Electrostatic Potential Surfaces

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. epa.govsigmaaldrich.com It is an extension of DFT, providing a framework to calculate properties like electronic absorption spectra, excitation energies, and the nature of electronic transitions. epa.govnih.govuni.lu For fluorescent molecules such as those containing the this compound core, TD-DFT is instrumental in predicting absorption and emission wavelengths, which is crucial for designing new materials for applications like organic scintillators and laser dyes. thermofisher.com

TD-DFT calculations can simulate UV-Vis absorption spectra by determining the energies of vertical excitations from the ground state to various excited states. For instance, in a study of a novel oxazolone derivative, 4-((4,6-bis(4-((Z)-(5-oxo-2-phenyloxazol-4(5H)-ylidene) methyl)phenoxy)-1,3,5-triazin-2-yl) oxy) benzaldehyde (B42025) (CBOZ (5)), TD-DFT was used to predict its electronic absorption spectrum. The calculations showed excellent agreement with the experimental results, which displayed a single absorption band around 370 nm attributed to a π-π* transition. sigmaaldrich.comnih.gov Similarly, TD-DFT calculations on 1,4-bis(5-phenyloxazol-2-yl)benzene (POPOP) and its isomers were in good agreement with experimental data, validating the computational approach. nih.gov

Benchmarking of Computational Parameters and Functionals (e.g., B3LYP, M06-2X)

The accuracy of TD-DFT calculations is highly dependent on the choice of computational parameters, most notably the exchange-correlation functional and the basis set. sigmaaldrich.com Therefore, benchmarking these parameters against experimental data or higher-level computational methods is a critical step.

Commonly used functionals include the hybrid functional B3LYP and the meta-hybrid functional M06-2X. thermofisher.com B3LYP is widely used and known for providing accurate results for excited state energies. nih.gov The M06-2X functional is part of the Minnesota suite of functionals and is recognized for its good performance in thermochemistry, barrier heights, and systems with significant self-interaction error. fishersci.at

A key study benchmarked four functionals (B3LYP, M06-2X, CAM-B3LYP, and wB97X-D) for modeling the fluorescence of several organic scintillators, including a this compound derivative, 2-(1-naphthyl)-5-phenyloxazole (αNPO). thermofisher.com The research identified the M06-2X functional as the most effective for identifying distinct absorption and emission features across the spectra of the molecules studied. Furthermore, the combination of the M06-2X functional with the 6-31G(d,p) basis set produced computational results that aligned with the general trends observed in experimental measurements of absorption and emission wavelengths. thermofisher.com Other studies have also shown that the M06-2X functional, when paired with appropriate basis sets and solvation models, provides results consistent with experimental findings for conformational preferences and isomerization barriers in solution.

Implicit and Explicit Solvation Models (e.g., Polarizable Continuum Model (PCM))

The surrounding solvent can significantly influence the electronic properties of a molecule. Computational models account for these effects using either implicit or explicit solvation models. Explicit models involve simulating individual solvent molecules, which is computationally expensive. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, offering a balance between accuracy and computational cost.

In the PCM framework, the solute is placed in a cavity within the dielectric continuum, and the model calculates the electrostatic interactions between the solute and the polarized medium. This approach has been successfully applied to study phenyloxazole derivatives. For example, in the benchmarking study of organic fluors, the PCM was used to model the effects of toluene (B28343) and cyclohexane (B81311) solutions. thermofisher.com The combination of TD-DFT with the PCM has been shown to be effective in predicting how solvent polarity affects the absorption and emission spectra of fluorescent molecules. sigmaaldrich.com While implicit models like PCM are widely used for their efficiency, explicit solvation models can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding.

Electrochemical Investigations (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of chemical species. It is particularly valuable for determining the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of molecules, which are crucial for understanding their electronic behavior and stability. nih.govnih.gov

For novel phenyloxazole-based compounds, CV is employed to measure their oxidation and reduction potentials. From the onset oxidation potential (E_ox) and the optical band gap (E_g), the HOMO and LUMO energy levels can be estimated using established formulas:

HOMO = -e (E_ox^onset + 4.40) (eV)

LUMO = HOMO + E_g (eV)

In the investigation of the oxazolone derivative CBOZ (5), CV measurements were performed using a three-electrode system at a scan rate of 100 mV/s. sigmaaldrich.comnih.gov The analysis revealed the HOMO and LUMO energy levels, which were found to be consistent with the values calculated using DFT. nih.gov The stability of the compound was also assessed by performing multiple CV cycles. nih.gov

Similarly, a study on POPOP-type dyes utilized CV to investigate their electrochemical stability. The results showed that POPOP isomers were more electrochemically stable than their isoPOPOP counterparts, a finding that was supported by TD-DFT calculations of the frontier energy levels. nih.gov

The data below summarizes the electrochemical properties determined for a novel oxazolone derivative, CBOZ (5). nih.gov

| Property | Value |

| Onset Oxidation Potential (E_ox) | ~1.47 V |

| HOMO Energy Level | -5.87 eV |

| LUMO Energy Level | -2.85 eV |

| Optical Band Gap (E_g) | ~3.02 eV |

Biological and Pharmacological Significance of 5 Phenyloxazole and Its Derivatives

Broad Spectrum of Biological Activities

Derivatives of 5-phenyloxazole have demonstrated a remarkable breadth of biological activities, underscoring their importance in drug discovery. researchgate.netcbijournal.com These activities include antimicrobial, anticancer, and anti-inflammatory properties. ontosight.aiontosight.ai The versatility of the this compound core allows for structural modifications that can tune its biological effects, making it a valuable template for the design of new therapeutic agents. ontosight.ai Research has shown that these derivatives can act on various biological targets, leading to effects such as the inhibition of enzymes like lipoxygenase and the disruption of cellular processes in pathogens and cancer cells.

Antimicrobial Properties (Antibacterial, Antifungal)

The this compound nucleus is a key component in the development of new antimicrobial agents. mdpi.comnih.gov Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.comnih.govjst.go.jp

A study on 5(4H)-oxazolone-based sulfonamides, which are derived from the 2-phenyloxazol-5(4H)-one structure, revealed that several compounds exhibited promising antibacterial activity. mdpi.com Specifically, compounds designated as 9b and 9f were particularly effective against a range of bacteria. mdpi.com Another compound from the same series, 9h, demonstrated the most potent antifungal activity. mdpi.com The introduction of certain chemical groups, such as hydroxyl (OH), methoxy (B1213986) (OCH3), nitro (NO2), chlorine (Cl), and bromine (Br), to the heterocyclic framework has been shown to enhance both antibacterial and antifungal activities. nih.gov